Cas no 129025-85-0 ((R)-Ethyl 2-hydroxy-3-methylbutanoate)

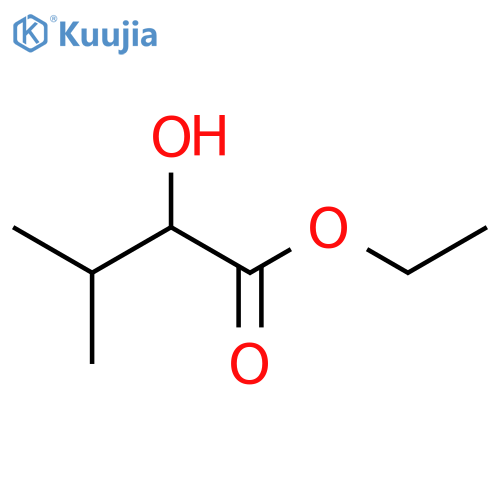

129025-85-0 structure

商品名:(R)-Ethyl 2-hydroxy-3-methylbutanoate

(R)-Ethyl 2-hydroxy-3-methylbutanoate 化学的及び物理的性質

名前と識別子

-

- (R)-Ethyl 2-hydroxy-3-methylbutanoate

- (R)-ETHYL 3-METHYL-2-HYDROXYBUTANOATE

- ETHYL (R)-2-HYDROXY-3-METHYLBUTANOATE

- 129025-85-0

- ETHYL (2R)-2-HYDROXY-3-METHYLBUTANOATE

- AKOS006307179

- Ethyl(R)-2-hydroxy-3-methylbutanoate

- A805892

- SCHEMBL8174538

- DB-300045

- (R)-Ethyl2-hydroxy-3-methylbutanoate

- G78980

- Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester, (2R)-

-

- MDL: MFCD11111314

- インチ: InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1

- InChIKey: IZRVEUZYBVGCFC-ZCFIWIBFSA-N

- ほほえんだ: CCOC(=O)[C@@H](C(C)C)O

計算された属性

- せいみつぶんしりょう: 146.09432

- どういたいしつりょう: 146.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 46.53

(R)-Ethyl 2-hydroxy-3-methylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A729806-250mg |

(R)-Ethyl 2-hydroxy-3-methylbutanoate |

129025-85-0 | 95% | 250mg |

$140.0 | 2025-03-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803184-1g |

(R)-Ethyl 2-hydroxy-3-methylbutanoate |

129025-85-0 | 98% | 1g |

¥2864.00 | 2024-08-09 | |

| Aaron | AR000ZHV-250mg |

BUTANOIC ACID, 2-HYDROXY-3-METHYL-, ETHYL ESTER, (2R)- |

129025-85-0 | 95% | 250mg |

$145.00 | 2025-02-12 | |

| Ambeed | A729806-100mg |

(R)-Ethyl 2-hydroxy-3-methylbutanoate |

129025-85-0 | 95% | 100mg |

$82.0 | 2025-03-18 | |

| Ambeed | A729806-1g |

(R)-Ethyl 2-hydroxy-3-methylbutanoate |

129025-85-0 | 95% | 1g |

$375.0 | 2025-03-18 | |

| Aaron | AR000ZHV-1g |

Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester, (2R)- |

129025-85-0 | 95% | 1g |

$607.00 | 2023-12-16 | |

| Aaron | AR000ZHV-100mg |

BUTANOIC ACID, 2-HYDROXY-3-METHYL-, ETHYL ESTER, (2R)- |

129025-85-0 | 95% | 100mg |

$86.00 | 2025-02-12 |

(R)-Ethyl 2-hydroxy-3-methylbutanoate 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

129025-85-0 ((R)-Ethyl 2-hydroxy-3-methylbutanoate) 関連製品

- 599-04-2((3R)-3-hydroxy-4,4-dimethyloxolan-2-one)

- 132513-51-0((S)-Butyl 2-hydroxybutanoate)

- 19329-89-6(Propanoic acid,2-hydroxy-, 3-methylbutyl ester)

- 79-50-5(DL-Pantolactone)

- 10348-47-7(Ethyl 2-hydroxy-4-methylvalerate)

- 4054-82-4(Diisobutyl 2,3-dihydroxysuccinate)

- 5405-40-3((S)-(+)-Pantolactone)

- 186817-80-1((2S)-2-Ethylhexyl 2-hydroxypropanoate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:129025-85-0)(R)-Ethyl 2-hydroxy-3-methylbutanoate

清らかである:99%

はかる:1g

価格 ($):307.0